molecular formula C17H14N2O5 B11651574 (5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11651574
M. Wt: 326.30 g/mol
InChI Key: MOGHRCWNYBTQDE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylfuran group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. The starting materials often include 3-methoxybenzaldehyde, 5-methylfurfural, and barbituric acid. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

    Indole-based inhibitors: Compounds used as potential anticancer agents.

Uniqueness

What sets (5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H14N2O5/c1-10-6-7-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,18,20,22)/b14-9+

InChI Key

MOGHRCWNYBTQDE-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.